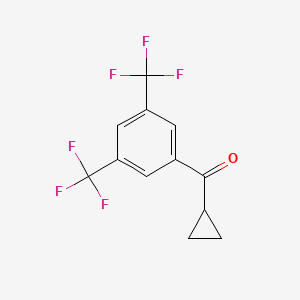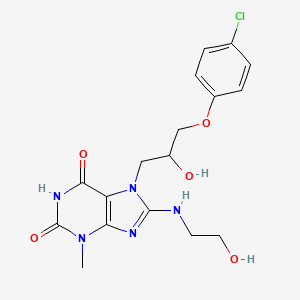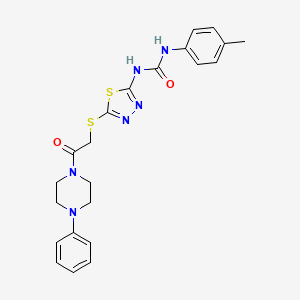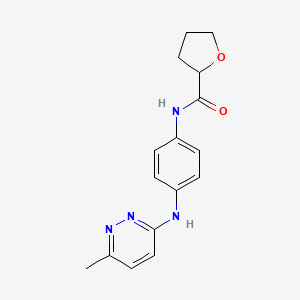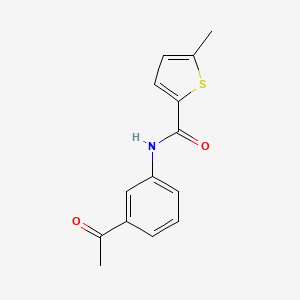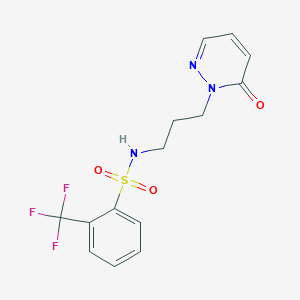
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide, also known as TP0427736, is a small molecule inhibitor that has been developed for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has been the subject of extensive research in recent years.
Scientific Research Applications
Anticancer Activity
A series of novel pyridazinone derivatives bearing benzenesulfonamide moiety showed remarkable anticancer activity against several human cancer cell lines, including leukemia and non-small cell lung cancer, with some derivatives exhibiting GI(50) values of less than 0.1 μM. Notably, one compound was well tolerated in athymic nude mice at a significant dosage, indicating potential as a lead compound for developing new anticancer agents (Rathish et al., 2012).
Antimicrobial Activity
Synthesized derivatives of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-2-(trifluoromethyl)benzenesulfonamide were evaluated for in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Certain compounds exhibited potent antibacterial and antifungal activities, highlighting their potential for treating infectious diseases (Desai et al., 2017).
Enzyme Inhibition
Research into sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of carbonic anhydrase isozymes revealed compounds with nanomolar inhibition constants against cytosolic and tumor-associated isozymes. These findings suggest potential applications in managing conditions like glaucoma, epilepsy, and cancer, through selective inhibition of relevant enzymes (Garaj et al., 2005).
properties
IUPAC Name |
N-[3-(6-oxopyridazin-1-yl)propyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c15-14(16,17)11-5-1-2-6-12(11)24(22,23)19-9-4-10-20-13(21)7-3-8-18-20/h1-3,5-8,19H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTZWWPEOIYHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2730236.png)
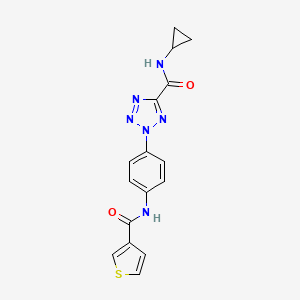
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2730240.png)
![8-chloro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2730241.png)

![4-oxo-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2730244.png)
![N-[4-[5-(4-bromophenyl)triazol-1-yl]phenyl]-3,4,5-triethoxybenzamide](/img/structure/B2730245.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(3,4-difluorobenzoyl)azetidine-3-carboxamide](/img/structure/B2730246.png)
